Enabling Anisotropic Melt Formation vs. Isotropic Melt in Copolyesters
The incorporation of the 2,6-dichloro-1,4-phenylene unit derived from this compound is specifically claimed to enable the formation of an optically anisotropic melt in copolyesters. This is a property not achievable with the unsubstituted polyethylene terephthalate (PET) baseline, which forms an isotropic melt. This differentiation is critical for producing high-modulus, low-shrinkage fibers [1].
| Evidence Dimension | Melt Phase Behavior |
|---|---|
| Target Compound Data | Enables formation of an anisotropic (liquid crystalline) melt when incorporated into a copolyester [1]. |
| Comparator Or Baseline | Polyethylene terephthalate (PET) derived from dimethyl terephthalate (DMT) forms an isotropic melt [1]. |
| Quantified Difference | Qualitative difference in melt phase (anisotropic vs. isotropic). |
| Conditions | Copolyesters formed by reacting bis(β-hydroxyethyl)terephthalate or ethylene glycol with 2,6-dichlorohydroquinone (derived from the target compound) and terephthalic acid [1]. |
Why This Matters
Anisotropic melts are essential for producing high-strength, high-modulus fibers with low shrinkage, a key performance advantage for advanced textile and composite applications.
- [1] E. I. du Pont de Nemours and Company. (1978). Copolyesters capable of forming an anisotropic melt. U.S. Patent No. 4,075,262. View Source
